1-(4-Methoxybenzyl)azepan-2-one
Description
1-(4-Methoxybenzyl)azepan-2-one is a chemical compound with the molecular formula C14H19NO2. It is known for its unique structure, which includes an azepane ring substituted with a 4-methoxybenzyl group.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-13-8-6-12(7-9-13)11-15-10-4-2-3-5-14(15)16/h6-9H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRGKUMTUNQXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)azepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and azepan-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Procedure: The 4-methoxybenzyl chloride is added to a solution of azepan-2-one and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure 1-(4-Methoxybenzyl)azepan-2-one.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols replace the methoxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxybenzyl)azepan-2-one has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in material science for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
1-(4-Methoxybenzyl)azepan-2-one can be compared with other similar compounds, such as:
1-(4-Methylbenzyl)azepan-2-one: This compound has a similar structure but with a methyl group instead of a methoxy group. It may exhibit different chemical reactivity and biological activity.
1-(4-Chlorobenzyl)azepan-2-one:
1-(4-Nitrobenzyl)azepan-2-one: The nitro group introduces electron-withdrawing effects, which can influence the compound’s chemical behavior and biological activity.
The uniqueness of 1-(4-Methoxybenzyl)azepan-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(4-Methoxybenzyl)azepan-2-one is a cyclic compound belonging to the azepanone class, characterized by its seven-membered lactam structure. This compound features a methoxybenzyl substituent, which enhances its lipophilicity and may influence its biological activity. This article provides a detailed overview of the biological activity of 1-(4-Methoxybenzyl)azepan-2-one, including its synthesis, mechanisms of action, and potential therapeutic applications.
1-(4-Methoxybenzyl)azepan-2-one can be synthesized through various methods, primarily involving the reaction of 4-methoxybenzylamine with cyclic ketones or through multi-step synthetic routes. The purity and yield of the synthesized compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular structure includes a carbonyl group at position two of the azepane ring and a methoxy group that potentially stabilizes certain intermediates during nucleophilic reactions.
The biological activity of 1-(4-Methoxybenzyl)azepan-2-one is believed to involve interactions with various biological targets, including receptors and enzymes. The presence of the methoxy group may enhance the compound's ability to modulate receptor activity or inhibit enzyme function. Understanding these interactions is crucial for elucidating its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-Methoxybenzyl)azepan-2-one exhibit antimicrobial properties. Studies have shown that azepanones can inhibit bacterial growth, suggesting potential applications in treating infections .
Antiparasitic Activity
Initial investigations into the antiparasitic efficacy of related compounds have shown promising results against parasites such as Plasmodium species. The incorporation of polar functionalities in similar structures has been found to improve aqueous solubility and metabolic stability, enhancing their efficacy in vivo .
Case Studies
- Antimicrobial Study : A study examining the antimicrobial effects of various azepanones found that certain derivatives exhibited significant inhibition against Gram-positive bacteria, highlighting the potential for 1-(4-Methoxybenzyl)azepan-2-one in developing new antibiotics .
- Antiparasitic Research : In a study focused on optimizing azepanone derivatives for antiparasitic activity, modifications were made to enhance solubility and stability. These optimized compounds showed improved efficacy against malaria parasites in mouse models, suggesting that similar modifications could enhance the activity of 1-(4-Methoxybenzyl)azepan-2-one .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 205.25 g/mol |
| Solubility | Varies with modifications |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Antiparasitic Activity | Potential efficacy against Plasmodium species |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
